molecular formula C4HClF3NO B12559540 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 192208-84-7

2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B12559540
CAS No.: 192208-84-7
M. Wt: 171.50 g/mol
InChI Key: BQKWRIPDYPLPES-UHFFFAOYSA-N
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Description

2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile is an organic compound with the molecular formula C4HClF3NO. It is a colorless to pale yellow liquid with a distinctive odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile involves the reaction of trifluoroacetyl chloride with malononitrile. The reaction is typically carried out under cold conditions to control the exothermic nature of the reaction. The steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to manage the heat and improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile is widely used in scientific research due to its unique chemical properties. Some applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and high-performance polymers

Mechanism of Action

The mechanism of action of 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to form strong interactions with enzymes and receptors, making it a potent inhibitor in biochemical pathways. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile is unique due to the presence of both a chlorine atom and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and industrial applications .

Properties

IUPAC Name

2-chloro-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF3NO/c5-2(1-9)3(10)4(6,7)8/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKWRIPDYPLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30773533
Record name 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30773533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192208-84-7
Record name 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30773533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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